
2-(Aminomethyl)quinclidine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Aminomethyl)quinclidine Dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a derivative of quinuclidine, a bicyclic amine used as a catalyst and chemical intermediate for various preparations .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)quinclidine Dihydrochloride consists of a quinuclidine ring with an aminomethyl group attached . The InChI string of the compound isInChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H . Physical And Chemical Properties Analysis
The molecular weight of 2-(Aminomethyl)quinclidine Dihydrochloride is 213.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 212.0847040 g/mol , and its monoisotopic mass is also 212.0847040 g/mol . The topological polar surface area is 29.3 Ų .Scientific Research Applications
Cholinesterase Inhibitor Research
One of the applications of 2-(Aminomethyl)quinclidine Dihydrochloride is in the field of cholinesterase inhibitor research. The quinuclidine core has been identified as a good scaffold for cholinesterase binding, which is significant in the study of drugs acting in the cholinergic system .
Synthesis of Thiourea Derivatives
The compound is also used in the synthesis of thiourea derivatives. These derivatives have various applications, including as intermediates in organic synthesis and potential pharmacological activities .
Tropane Alkaloids Synthesis
The related 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids, has been a focus of research due to its wide array of biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention, and 2-(Aminomethyl)quinclidine Dihydrochloride may play a role in such syntheses .
Bicyclo- and 1-Azabicyclo Compound Chemistry
Advances in the chemistry of bicyclo- and 1-azabicyclo compounds involve reactions that may utilize 2-(Aminomethyl)quinclidine Dihydrochloride as a reagent or intermediate. These compounds have applications in various chemical syntheses .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMORLDYUJRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)quinclidine Dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

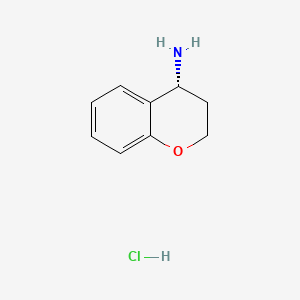


![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
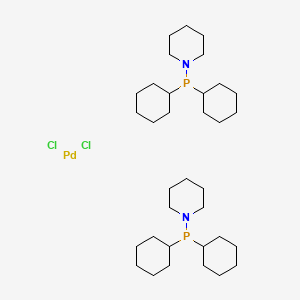
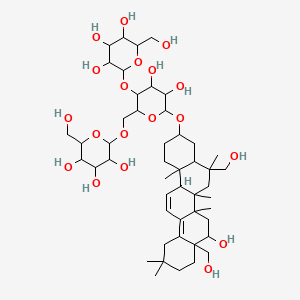
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

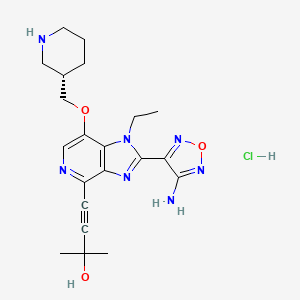
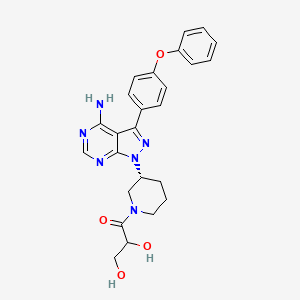


![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)